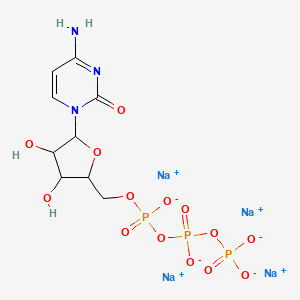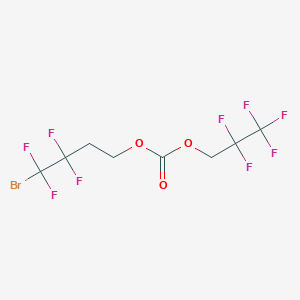
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C8H6BrF9O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to chemical degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the following steps:
Preparation of 4-Bromo-3,3,4,4-tetrafluorobutyl alcohol: This intermediate can be synthesized by reacting 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate.
Formation of the carbonate: The 4-Bromo-3,3,4,4-tetrafluorobutyl alcohol is then reacted with 2,2,3,3,3-pentafluoropropyl chloroformate under anhydrous conditions to form the desired carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as distillation and crystallization is also common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Hydrolysis: This reaction is typically carried out in the presence of water or aqueous base under mild conditions.
Major Products
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with nucleophiles and electrophiles. The bromine atom and carbonate group are the primary reactive sites, allowing the compound to participate in substitution and hydrolysis reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
- 4-Bromo-3,3,4,4-tetrafluoro-1-butanol
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional thermal stability and chemical resistance. This makes it particularly valuable in applications requiring robust and durable materials .
Propriétés
Formule moléculaire |
C8H6BrF9O3 |
|---|---|
Poids moléculaire |
401.02 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H6BrF9O3/c9-7(14,15)5(10,11)1-2-20-4(19)21-3-6(12,13)8(16,17)18/h1-3H2 |
Clé InChI |
JBDUMFBYVXRZKB-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
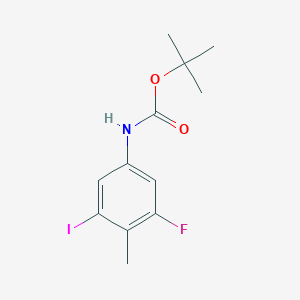



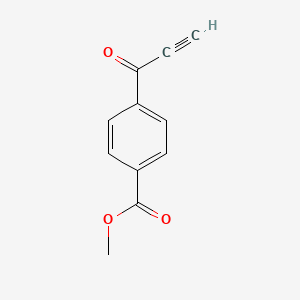

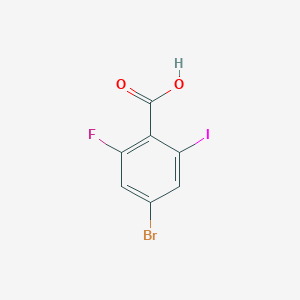

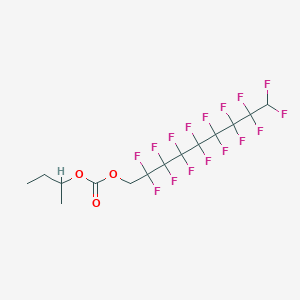

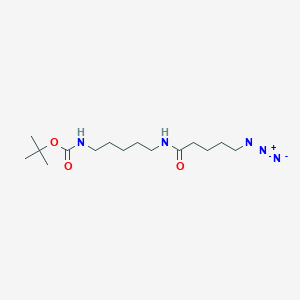
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
